2-Chloro-1,1,1-trimethoxyethane

Descripción

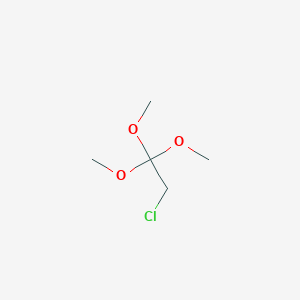

2-Chloro-1,1,1-trimethoxyethane (CAS 74974-54-2) is a chlorinated orthoester with the molecular formula ClCH₂C(OCH₃)₃ and a molecular weight of 154.59 g/mol. It is a colorless liquid with a boiling point of 138°C and a density of 1.147 g/mL at 25°C . This compound is widely utilized as a reagent in organic synthesis, particularly for introducing chloromethyl groups into heterocyclic frameworks. Key applications include:

- Synthesis of 2-phenyl-1,3,4-triazole derivatives and NK1 receptor antagonists .

- Preparation of 2-chloromethyl-7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one, a precursor for positron emission tomography (PET) radioligands .

- Formation of (E)-5-(2-arylvinyl)pyrimidines via nucleophilic substitution reactions .

Propiedades

IUPAC Name |

2-chloro-1,1,1-trimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEIUNVTLXEOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCl)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225932 | |

| Record name | 1,1,1-Trimethoxy-2-chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74974-54-2 | |

| Record name | 1,1,1-Trimethoxy-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074974542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethoxy-2-chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-1,1,1-TRIMETHOXYETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Procedure

The method described in patent CN105367391A involves a sequential acid-catalyzed condensation between methyl chloroacetate and trimethyl orthoformate. The reaction proceeds through nucleophilic substitution, where the orthoformate acts as a methoxy donor. Key steps include:

-

Dissolution and Cooling : Methyl chloroacetate is dissolved in a polar organic solvent (e.g., alcohols, ketones, or nitriles) and cooled to -10–0°C to stabilize the intermediate.

-

Addition of Trimethyl Orthoformate : Trimethyl orthoformate is introduced under vigorous stirring to ensure homogeneous mixing.

-

Acid Catalysis : Concentrated sulfuric acid (98%) is added dropwise at low temperatures (-10–0°C) to protonate the carbonyl oxygen, facilitating methoxy group transfer.

-

Thermal Activation : The mixture is heated to 30–80°C for 1–3 hours to complete the reaction, forming 2-chloro-1,1,1-trimethoxyethane.

-

Workup and Purification : Vacuum concentration removes volatile byproducts, followed by extraction with ethyl acetate, washing with saturated brine, drying over anhydrous sodium sulfate, and final vacuum distillation to isolate the product as a colorless oil.

Optimization and Yield

The patent reports high efficiency, with yields exceeding 80% under optimized conditions. Critical parameters include:

-

Temperature Control : Maintaining sub-zero temperatures during acid addition prevents side reactions such as ester hydrolysis.

-

Solvent Selection : Polar solvents enhance reagent solubility and stabilize intermediates. Methanol is avoided due to competitive transesterification.

-

Acid Stoichiometry : A 1:1 molar ratio of sulfuric acid to methyl chloroacetate ensures complete catalysis without over-protonation.

Advantages

-

Mild Conditions : Unlike traditional chlorination methods, this route avoids hazardous chlorine gas.

-

Scalability : The process is adaptable to industrial production, with patents noting consistent purity (>98%) and minimal byproducts.

Chlorination of 1,1,1-Trimethoxyethane

Reaction Setup and Process

An alternative synthesis involves direct chlorination of 1,1,1-trimethoxyethane using chlorine gas, as detailed in industrial protocols. The procedure includes:

-

Gas Introduction : Chlorine gas is bubbled into a reactor containing 1,1,1-trimethoxyethane at 10°C, with strict temperature control (<15°C) to prevent thermal runaway.

-

Reaction Duration : The exothermic reaction is maintained for 4 hours, ensuring complete conversion.

-

Distillation : Low-boiling byproducts (e.g., methanol, methyl acetate) are removed via fractional distillation, yielding 67% of the target compound.

Industrial Production

Scaled-up processes utilize advanced distillation columns and automated temperature control systems to enhance yield (up to 70%) and purity. Key industrial considerations include:

Limitations

-

Hazardous Reagents : Chlorine gas poses significant safety risks, necessitating specialized infrastructure.

-

Lower Yield : Compared to the acid-catalyzed method, this route yields 10–15% less product due to competing side reactions.

Comparative Analysis of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1,1,1-trimethoxyethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such processes under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines and alcohols, typically under mild to moderate conditions.

Oxidation: Strong oxidizing agents may be used, though specific examples are less documented.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include various substituted ethers and amines.

Oxidation Products: Potential products include oxidized derivatives, though specific examples are less documented.

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Chloro-1,1,1-trimethoxyethane serves as a crucial building block in synthetic organic chemistry. It is used to synthesize various derivatives and compounds through nucleophilic substitution reactions.

- Building Block for Amidoesters : The compound can react with amines to form substituted acid amidoesters, which are valuable in pharmaceuticals and agrochemicals .

- Synthesis of Benzothiazoles and Benzoxazoles : It has been documented that this compound can be utilized to produce benzothiazoles and benzoxazoles, which are important in medicinal chemistry due to their biological activities .

Proteomics Research

In proteomics, this compound is employed for glycosylation analysis. It can cleave N-glycosidic bonds linking sugars to proteins, facilitating the study of glycoproteins and their functions. This application is critical for understanding cellular processes and disease mechanisms.

Analytical Chemistry

The compound is used as a reagent in various analytical techniques. Its properties allow for the derivatization of different analytes, enhancing detection sensitivity in chromatographic methods.

Case Study 1: Synthesis of Substituted Amidoesters

A study demonstrated the synthesis of substituted amidoesters using this compound as a reactant with various amines under mild conditions. The reaction yielded high purity products that were characterized using NMR spectroscopy .

| Reactants | Conditions | Yield |

|---|---|---|

| Amine + this compound | Ambient temperature | 62% |

Case Study 2: Glycosylation Analysis

In another investigation focusing on glycoproteins, researchers utilized this compound to cleave specific glycosidic bonds. The results indicated that this compound effectively released oligosaccharides from glycoproteins, allowing for subsequent analysis via mass spectrometry.

| Application | Methodology | Outcome |

|---|---|---|

| Glycosylation Cleavage | Treatment with this compound | Successful release of oligosaccharides |

Mecanismo De Acción

The mechanism of action of 2-Chloro-1,1,1-trimethoxyethane primarily involves its role as a reagent in chemical reactions. It acts as a source of the chloro group in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways depend on the specific reactions and applications in which it is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Chloro-1,1,1-triethoxyethane (CAS 51076-95-0)

Molecular Formula : C₈H₁₇ClO₃

Molecular Weight : 196.67 g/mol

Key Differences :

- Structure : Ethoxy groups (-OCH₂CH₃) replace methoxy groups (-OCH₃), increasing steric bulk and hydrophobicity.

- Reactivity : Similar nucleophilic substitution chemistry but slower reaction kinetics due to larger ethoxy substituents .

- Applications : Intermediate in synthesizing complex ethers and chloroalkanes; used in methodologies requiring extended alkoxy chains .

| Property | 2-Chloro-1,1,1-trimethoxyethane | 2-Chloro-1,1,1-triethoxyethane |

|---|---|---|

| Boiling Point | 138°C | Not reported |

| Density (g/mL) | 1.147 | Not reported |

| Molecular Weight (g/mol) | 154.59 | 196.67 |

2-Chloro-1,1,1-trifluoroethane (CAS 75-88-7)

Molecular Formula : C₂H₂ClF₃

Molecular Weight : 134.48 g/mol

Key Differences :

- Structure : Fluorine atoms replace methoxy groups, resulting in a volatile gas (b.p. -9°C) .

- Toxicity: Metabolized to trifluoroacetic acid and trifluoroacetaldehyde hydrate, linked to liver and reproductive toxicity in rodents .

| Property | This compound | 2-Chloro-1,1,1-trifluoroethane |

|---|---|---|

| Physical State | Liquid | Gas |

| Primary Hazard | Flammability (H226) | Ozone depletion, reproductive toxicity |

2-Chloro-1,1-dimethoxyethane (CAS 3140-76-7)

Molecular Formula : C₄H₉ClO₂

Molecular Weight : 124.56 g/mol

Key Differences :

- Structure : One fewer methoxy group compared to the trimethoxy analog.

- Reactivity : Higher electrophilicity at the chlorinated carbon due to reduced steric hindrance.

- Applications: Less commonly reported in synthesis; suppliers include Merck Schuchardt and Santa Cruz Biotechnology .

Structural and Functional Analysis

Electronic and Steric Effects

- Methoxy vs. Ethoxy Groups : Methoxy substituents in this compound provide moderate electron-donating effects, stabilizing intermediates in SN2 reactions. Ethoxy groups in the triethoxy analog hinder nucleophilic attack due to increased steric bulk .

- Fluorine Substitution : In 2-chloro-1,1,1-trifluoroethane, fluorine's strong electronegativity polarizes the C-Cl bond, enhancing its susceptibility to metabolic dechlorination .

Actividad Biológica

2-Chloro-1,1,1-trimethoxyethane (CAS 74974-54-2) is a chlorinated derivative of trimethoxyethane, which has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis and Properties

This compound is synthesized through the chlorination of 1,1,1-trimethoxyethane. The process typically involves the introduction of chlorine gas into a cooled solution of the precursor compound in the presence of a base such as sodium methoxide. This method yields a high purity product (>99%) with a significant yield (approximately 76%) .

Physical Properties:

- Molecular Formula: C_5H_11ClO_3

- Molecular Weight: 150.59 g/mol

- Boiling Point: 138 °C

- Density: 1.147 g/mL at 25 °C

- Refractive Index: n20/D 1.425

Anticancer Activity

Recent studies have evaluated the biological activity of this compound in various cancer cell lines. Notably, it has been investigated for its anticancer properties against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines.

In one study, derivatives containing the chloromethyl group were assessed for their cytotoxic effects. The results indicated that specific structural modifications significantly influenced their anticancer efficacy. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 31 | HCT-116 | 0.5 |

| 31 | MCF-7 | 4 |

| 31 | HeLa | 4.5 |

Compound 31 exhibited the most potent activity among tested derivatives .

TRPV1 Receptor Interaction

The compound has also been studied concerning its interaction with the Transient Receptor Potential Vanilloid Subfamily Member 1 (TRPV1), which is implicated in pain and inflammatory responses. In a specific study involving radiolabeled analogs, it was found that while some derivatives displayed binding affinities for TRPV1, this compound itself did not demonstrate sufficient affinity for effective in vivo imaging applications . The binding affinities varied significantly based on structural modifications to the compounds tested.

Case Studies and Research Findings

Case Study: Structure-Activity Relationship Analysis

A comprehensive analysis was conducted to explore how variations in substituents on the aromatic rings affected biological activity. The study concluded that small changes in structure could lead to significant variations in binding affinity and functional potency against TRPV1 .

Pharmacokinetics and Biodistribution

Further pharmacokinetic studies revealed that the biodistribution of radiolabeled compounds containing chlorinated derivatives showed persistent binding in several tissues, including the spleen and pancreas. However, low retention was noted in pain-associated tissues like the trigeminal nerve . This suggests that while these compounds can bind to TRPV1 receptors, their efficacy may be limited by their pharmacokinetic profiles.

Q & A

Q. What are the established synthetic routes for 2-chloro-1,1,1-trimethoxyethane, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via nucleophilic substitution or acetal formation. For example, in Scheme 3 of a synthesis pathway ( ), the compound is produced by reacting precursors with this compound under reflux in 1,4-dioxane (130°C, 4 hours). Optimizing stoichiometry (1.5 equivalents of reagent) and solvent polarity improves yield. Purity is often verified via gas chromatography (GC) with >98% purity reported in commercial batches .

Q. How can researchers purify this compound to achieve high analytical-grade standards?

- Methodological Answer : Distillation under reduced pressure is recommended due to the compound’s volatility. Post-synthesis, fractional distillation (boiling point ~130–140°C) removes unreacted starting materials. Analytical-grade purity is confirmed using GC-MS or H/C NMR to detect residual solvents (e.g., 1,4-dioxane) or byproducts like trimethyl orthoacetate .

Q. What are the common applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a chloromethylating agent in heterocycle synthesis. For instance, it reacts with pyridine derivatives to form quinazolin-4-ones under reflux ( ) or with aldehydes in the presence of DIPEA to yield substituted sulfonamides ( ). Its methoxy groups enhance electrophilicity, facilitating nucleophilic displacement reactions .

Advanced Research Questions

Q. How does this compound participate in mechanistically complex reactions, such as tandem cyclization-alkylation?

- Methodological Answer : In benzothiazole synthesis ( ), the compound acts as a chloromethyl donor. Mechanistic studies suggest that its methoxy groups stabilize transition states via resonance, while the chloro group undergoes SN2 displacement. Kinetic analysis (e.g., monitoring via F NMR) reveals rate dependence on solvent polarity and temperature .

Q. What stability challenges arise when using this compound under acidic or high-temperature conditions?

- Methodological Answer : The compound hydrolyzes in aqueous acidic conditions to form chloroacetaldehyde and methanol. Stability studies (TGA/DSC) show decomposition above 150°C, limiting its use in high-temperature reactions. Inert atmospheres (N) and anhydrous solvents (e.g., dry 1,4-dioxane) are critical for long-term storage .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

Q. Are there documented metabolic or toxicological profiles for this compound in biological systems?

- Methodological Answer : No peer-reviewed studies on its metabolism or toxicity are available. However, structurally similar compounds (e.g., 2-chloro-1,1,1-trifluoroethane) undergo hepatic dechlorination to trifluoroacetic acid (). Researchers should conduct in vitro assays (e.g., microsomal incubation) to identify potential metabolites and assess cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.